(S)-5-(1-Aminopropyl)picolinic acid
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Overview
Description
(S)-5-(1-Aminopropyl)picolinic acid is a chiral compound that belongs to the class of picolinic acids It is characterized by the presence of an aminopropyl group attached to the fifth position of the picolinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminopropyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Amination: The picolinic acid undergoes an amination reaction to introduce the aminopropyl group at the fifth position. This can be achieved using reagents such as aminopropyl chloride in the presence of a base like sodium hydroxide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-5-(1-Aminopropyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand for metal ions, making it useful in studying metal ion interactions in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminopropyl)picolinic acid involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound without the aminopropyl group.
Nicotinic Acid: Similar structure but with a carboxyl group at the third position.
Isonicotinic Acid: Similar structure but with a carboxyl group at the fourth position.
Uniqueness
(S)-5-(1-Aminopropyl)picolinic acid is unique due to the presence of the chiral aminopropyl group, which imparts specific stereochemical properties and biological activity
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-[(1S)-1-aminopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
FTAVPAGPMNVRDF-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CN=C(C=C1)C(=O)O)N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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